Raltegravir is an antiretroviral drug produced by Merck & Co., used to treat HIV infection. It received approval by the U.S. Food and Drug Administration (FDA) on 12 October 2007, the first of a new class of HIV drugs, the integrase inhibitors, to receive such approval.
Raltegravir is a Human Immunodeficiency Virus Integrase Strand Transfer Inhibitor. The mechanism of action of raltegravir is as a HIV Integrase Inhibitor.
Raltegravir is an integrase inhibitor, the first of the class of antiviral agents active against the human immunodeficiency virus (HIV) that targets the viral integrase. Raltegravir is used in combination with other antiretroviral agents in the treatment of HIV infection. Raltegravir has not been linked convincingly to serum aminotransferase elevations during therapy or to episodes of acute, clinically apparent liver injury.
Raltegravir is a natural product found in Stachybotrys chartarum with data available.
Raltegravir is a small molecule with activity against human immunodeficiency virus (HIV). Raltegravir is an integrase inhibitor that blocks the integration of the viral genome into the host DNA, a critical step in the pathogenesis of HIV.
A pyrrolidinone derivative and HIV INTEGRASE INHIBITOR that is used in combination with other ANTI-HIV AGENTS for the treatment of HIV INFECTION.
See also: Raltegravir Potassium (has salt form).
Raltegravir
CAS No.: 518048-05-0
Cat. No.: VC0541028
Molecular Formula: C20H21FN6O5
Molecular Weight: 444.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 518048-05-0 |
---|---|
Molecular Formula | C20H21FN6O5 |
Molecular Weight | 444.4 g/mol |
IUPAC Name | N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide |
Standard InChI | InChI=1S/C20H21FN6O5/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30) |
Standard InChI Key | CZFFBEXEKNGXKS-UHFFFAOYSA-N |
SMILES | CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F |
Canonical SMILES | CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F |
Appearance | Solid powder |
Mechanism of Action
Raltegravir specifically inhibits the strand transfer step of HIV-1 integration, a critical process in viral replication . HIV integration occurs in multiple steps: first, the viral integrase processes the 3' ends of viral DNA; second, the processed viral DNA is transported to the nucleus as part of a preintegration complex; finally, the strand transfer reaction occurs where the viral DNA ends are covalently joined to host cell DNA .
Raltegravir works by preventing formation of these covalent bonds with host DNA . It is highly selective, demonstrating more than 1000 times greater selectivity for HIV-1 integrase compared to other phosphoryltransferases, including the polymerase and RNase H activities of HIV-1 reverse transcriptase and human polymerases α, β, and γ .
The drug requires divalent metal cations as cofactors, with magnesium (Mg²⁺) being the physiologically relevant cofactor rather than manganese (Mn²⁺) . The 3D structures of related integrases and transposases suggest a two-metal active site structure for retroviral integrases, which informed the design of metal-chelating groups present in raltegravir .
Clinical Efficacy
Efficacy in Treatment-Experienced Patients
Raltegravir demonstrated superior efficacy in treatment-experienced patients with limited options in multiple clinical trials. In the pivotal BENCHMRK studies, raltegravir combined with an optimized background regimen was superior to placebo with an optimized background regimen . At 16 weeks, the raltegravir arm showed superior antiretroviral effect compared to the placebo arm, with this superiority maintained regardless of baseline CD4 count, HIV-1 RNA values, and genotypic and phenotypic scores in the optimized background therapy .
The 24-week combined results of the BENCHMRK studies confirmed that the superior efficacy of raltegravir was sustained . Analysis of these results provided insight into differences in treatment outcomes based on the drugs used in the optimized background therapy, as shown in Table 1.
Table 1: Impact of Background Therapy on Virological Response at 24 Weeks in BENCHMRK Studies
Optimized Background Therapy Components | Raltegravir Group Response Rate | Placebo Group Response Rate |
---|---|---|
Without darunavir or enfuvirtide | Lower response | Lower response |
With darunavir (no prior use) | Enhanced response | Improved response |
With enfuvirtide (no prior use) | Enhanced response | Improved response |
With both darunavir and enfuvirtide (no prior use) | Highest response | Best response in placebo group |
Data derived from combined BENCHMRK studies analysis
In Protocol 005, a Phase II study of patients with very limited treatment options and failing antiretroviral therapy, raltegravir also demonstrated significant efficacy over 96 weeks .
Long-Term Efficacy
Long-term follow-up data has confirmed the durability of raltegravir's antiviral effect. Studies report a 42% (193 of 462) success rate at 240 weeks in treatment-experienced adults and a 71% (198 of 279) success rate among treatment-naive adults at the same timepoint .
The Protocol 005 study provided 96-week efficacy data showing sustained viral suppression in patients with limited treatment options . The discontinuation patterns from this study are presented in Table 2.
Table 2: Discontinuation Rates in Protocol 005 Study
Phase/Reason | Raltegravir + OBT* (N=133) n (%) | Placebo + OBT (N=45) n (%) | Total (N=178) n (%) |
---|---|---|---|
Double-blind phase | |||
Discontinued total | 39 (29) | 39 (87) | 78 (44) |
Lack of efficacy | 36 (27) | 38 (84) | 74 (42) |
Clinical adverse event | 2 (2) | 1 (2) | 3 (2) |
Laboratory adverse event | 1 (1) | 0 | 1 (1) |
Open-label extension | |||
Total entered from DB | 94 (71) | 6 (13) | 100 (56) |
Discontinued total | 8 (6) | 0 | 8 (4) |
Lack of efficacy | 3 (2) | 0 | 3 (2) |
Clinical adverse event | 2 (2) | 0 | 2 (1) |
Consent withdrawn | 1 (1) | 0 | 1 (1) |
Other | 2 (2) | 0 | 2 (1) |
*OBT = Optimized Background Therapy
Data from Protocol 005 study
Parameter | At Start of Treatment | After 24 Weeks |
---|---|---|
Hemoglobin | ||
Males (Hb<13 g/L) | 25.48% | 8.28% |
Females (Hb<12 g/L) | 9.55% | 5.73% |
Neutropenia | ||
Mild (1-1.5) | 10.83% | 2.55% |
Moderate (0.5-1) | 3.82% | 0.00% |
Severe (<0.5) | 0.64% | 1.27% |
Platelets <150,000 | 6.37% | 0.64% |
Serum glucose >106 mg/dl | 10.19% | 16.56% |
Creatinine | ||
Males (Cr>1.1 mg/dl) | 5.73% | 8.28% |
Females (Cr>0.8 mg/dl) | 10.19% | 16.56% |
Data from Peruvian reference hospital study
In the IMPAACT P1066 study of pediatric patients, two deaths occurred during the study period, but neither was considered related to raltegravir by study investigators .
Pharmacokinetics and Drug Interactions
A significant advantage of raltegravir is its metabolism through glucuronidation rather than hepatic pathways, which reduces the potential for drug-drug interactions compared to other antiretrovirals . The primary pathway of raltegravir clearance is via UGT1A1 (uridine diphosphate glucuronosyltransferase 1A1) .
Resistance Profile
Drug resistance to raltegravir is conferred by substitutions in the gene coding for the HIV-1 integrase enzyme . Research indicates that resistance develops relatively frequently after virologic failure , highlighting the importance of using raltegravir as part of a fully suppressive regimen.
Genetic barrier to resistance appears to be lower for raltegravir compared to some other antiretroviral agents, which underscores the importance of adherence and optimal background therapy when using this medication.
Pediatric Use
Raltegravir has been approved for use in children aged 4 weeks to 18 years with HIV-1 infection . The IMPAACT P1066 phase 1/2 open-label multicenter trial evaluated three formulations of raltegravir in pediatric patients: adult tablets, chewable tablets, and granules for oral suspension .
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